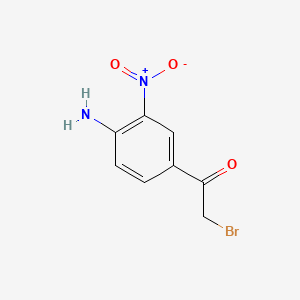
alpha-Bromo-4-amino-3-nitroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Bromo-4-amino-3-nitroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrN2O3 and its molecular weight is 259.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Modification
One of the primary applications of alpha-Bromo-4-amino-3-nitroacetophenone is in the modification of proteins. Research has demonstrated that this compound can specifically alkylate methionine residues in proteins, such as porcine pepsin. At low pH conditions (below pH 3), it was found to reduce enzyme activity by approximately 45%, indicating its potential as a tool for studying enzyme function and structure .
Case Study: Pepsin Modification
- Objective : Investigate the effects of this compound on pepsin activity.
- Method : Alkylation of methionine-290 residue.
- Outcome : Significant decrease in activity due to steric hindrance from the bulky reagent.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Its derivatives have shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing other complex molecules. Its reactivity allows it to participate in various substitution reactions, which are crucial for creating pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound's structure allows for modifications that can lead to new drug candidates. Its derivatives have been explored for potential therapeutic effects, particularly in cancer treatment and other diseases .
Data Table: Applications Overview
| Application | Description | Example/Case Study |
|---|---|---|
| Protein Modification | Alkylation of specific amino acids in enzymes | Pepsin modification reducing activity |
| Antimicrobial Activity | Potential against bacterial strains | Tested against various pathogens |
| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Used in creating complex organic compounds |
| Medicinal Chemistry | Development of new drug candidates | Investigated for anticancer properties |
Propiedades
Número CAS |
74902-59-3 |
|---|---|
Fórmula molecular |
C8H7BrN2O3 |
Peso molecular |
259.06 g/mol |
Nombre IUPAC |
1-(4-amino-3-nitrophenyl)-2-bromoethanone |
InChI |
InChI=1S/C8H7BrN2O3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4,10H2 |
Clave InChI |
LCFRGYUASANOFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])N |
Key on ui other cas no. |
74902-59-3 |
Sinónimos |
ABA-NAP alpha-bromo-4-amino-3-nitroacetophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















